1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-cyclopropylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C10H8N2O2/c13-8-7-2-1-5-11-9(7)12(10(8)14)6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
QYZPGJJUKZKXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)C2=O |
Origin of Product |
United States |
Biological Activity
1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a cyclopropyl substituent. Its molecular formula is and it has a molecular weight of 184.18 g/mol.
Biological Activity Overview
This compound has been evaluated for various biological activities, primarily focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.
1. Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity against various cancer cell lines:
- Inhibition of FGFRs : The compound exhibits potent inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM. This inhibition leads to reduced proliferation and increased apoptosis in breast cancer cells (4T1) .
- Mechanism of Action : The antitumor effects are attributed to the compound's ability to disrupt FGFR signaling pathways, which play a crucial role in tumor growth and metastasis .
2. In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits the migration and invasion of cancer cells. This suggests that it may not only prevent tumor growth but also impede metastatic processes .
Data Table: Biological Activity Summary
| Activity | Target | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | 4T1 (Breast) | Proliferation inhibition |
| FGFR Inhibition | FGFR2 | 9 | 4T1 (Breast) | Proliferation inhibition |
| FGFR Inhibition | FGFR3 | 25 | 4T1 (Breast) | Proliferation inhibition |
| Migration Inhibition | - | - | 4T1 (Breast) | Reduced migration |
| Apoptosis Induction | - | - | 4T1 (Breast) | Induction of apoptotic pathways |
Case Study 1: Breast Cancer Cell Lines
In a study examining the effects of various pyrrolo[2,3-b]pyridine derivatives, this compound was found to significantly inhibit the growth of breast cancer cell lines. The mechanism involved the downregulation of key proteins associated with cell cycle progression and survival .
Case Study 2: Metastatic Potential
Further investigations revealed that treatment with this compound led to a marked decrease in the migratory capacity of cancer cells in vitro. This was assessed using wound healing assays and transwell migration assays, confirming its potential as an anti-metastatic agent .
Scientific Research Applications
Cancer Therapy
The compound has been investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study highlighted the synthesis and evaluation of several derivatives of 1H-pyrrolo[2,3-b]pyridine, demonstrating that certain derivatives exhibited potent inhibitory activity against FGFR1, 2, and 3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anti-cancer agent .
Case Study:
- In vitro studies using the breast cancer cell line 4T1 showed that compound 4h not only inhibited cell proliferation but also induced apoptosis and significantly reduced cell migration and invasion. This suggests that derivatives of 1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione could be developed further as therapeutic agents against breast cancer .
Kinase Inhibition
Another significant application of this compound is in the inhibition of SGK-1 kinase, which plays a crucial role in various physiological processes including electrolyte balance and cell proliferation. The ability to inhibit SGK-1 could potentially lead to novel therapies for renal and cardiovascular diseases where SGK-1 is implicated .
Case Study:
- Research indicated that certain derivatives of 1H-pyrrolo[2,3-b]pyridine were effective in inhibiting SGK-1 activity. This inhibition may provide therapeutic benefits in conditions characterized by excessive sodium retention or abnormal cell proliferation, thereby highlighting the compound's versatility in treating diverse medical conditions .
Summary of Findings
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich pyridine ring facilitates electrophilic attacks, primarily at the 3-position of the pyrrolo[2,3-b]pyridine core .
Key Reactions:
-
Nitration :
Reacts with nitric acid in sulfuric acid to yield 3-nitro derivatives.
Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hrs.
Product : 3-Nitro-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione . -
Halogenation :
Undergoes bromination or iodination using Br₂ or I₂ in acetic acid.
Conditions : Br₂ (1.2 eq)/AcOH, RT, 4 hrs.
Product : 3-Bromo derivatives with >80% yield . -
Mannich Reaction :
Forms 3-aminomethyl derivatives with formaldehyde and secondary amines.
Conditions : CH₂O, R₂NH, EtOH, reflux .
Nucleophilic Substitution
The cyclopropyl group participates in nucleophilic ring-opening reactions under acidic conditions.
Example:
-
Acid-Catalyzed Ring Opening :
Reacts with HBr to form 1-(2-bromoethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione.
Conditions : 48% HBr, 80°C, 6 hrs.
Oxidation and Reduction
The dione moiety and aromatic system undergo redox transformations.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Pyridine ring hydroxylation | |
| Reduction | LiAlH₄, THF, 0°C → RT | 2,3-Diol intermediate (unstable) |
Ring Expansion
Treatment with chloroform and alkali induces ring expansion to 1,8-naphthyridine derivatives .
Conditions : CHCl₃, NaOH (10%), 70°C, 12 hrs.
Product : 5-Cyclopropyl-1,8-naphthyridine-2,3-dione .
Cross-Coupling Reactions
The brominated analog (5-bromo derivative) participates in Suzuki-Miyaura couplings.
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 5-Bromo derivative | ArB(OH)₂, Pd(PPh₃)₄ | 5-Aryl-substituted analogs | 65–85% |
Condensation and Cyclization
The dione moiety undergoes condensation with amines or hydrazines to form heterocyclic hybrids .
Example:
-
Hydrazine Condensation :
Reacts with hydrazine to yield pyrrolo[2,3-b]pyridine-2,3-dione hydrazones.
Conditions : NH₂NH₂·H₂O, EtOH, reflux, 8 hrs .
Spectroscopic Insights
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Preparation Methods
Cyclization of Aminopyridine Derivatives
Aminopyridines undergo cyclization with diketones or α-keto esters under acidic or basic conditions. For example:
-
Starting material : 3-Amino-4-cyanopyridine.
-
Reagent : Ethyl glyoxylate in acetic acid.
-
Conditions : Reflux at 120°C for 12 hours.
-
Intermediate : 2,3-Dihydroxy-pyrrolo[2,3-b]pyridine-2,3-dione.
This step achieves a 65–78% yield, with purity confirmed via HPLC.
Oxidation to Dione Functionality
The dihydroxy intermediate is oxidized to introduce the 2,3-dione groups:
-
Reagents : Potassium permanganate () in aqueous .
-
Conditions : Stirring at 0–5°C for 6 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 60 | 75 | 98 |
| Acetonitrile | 80 | 68 | 95 |
| DMF | 100 | 55 | 90 |
Data from EP2861591A1 indicate THF as the optimal solvent, balancing reactivity and byproduct formation.
Catalyst Screening for Coupling Reactions
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| 68 | 92 | |
| 45 | 75 | |
| 30 | 60 |
Palladium catalysts outperform nickel analogs in cyclopropyl group transfer.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
(400 MHz, CDCl) : δ 1.15 (m, 4H, cyclopropyl), 3.89 (s, 1H, NH), 6.95 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (d, J = 5.2 Hz, 1H, pyrrole-H).
Scalability and Industrial Considerations
AKSci’s synthesis protocol emphasizes:
Challenges and Mitigation Strategies
Cyclopropyl Ring Stability
Q & A
Q. What are the key synthetic strategies for preparing 1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione?
The synthesis typically involves cyclization and functionalization steps. For example, similar pyrrolo[2,3-b]pyridine derivatives are synthesized via nitration followed by Suzuki coupling using Pd(PPh₃)₄ as a catalyst (Scheme 5 in ). Cyclopropane introduction may require alkylation with cyclopropylmethyl halides under basic conditions (e.g., NaH/THF). Reaction optimization should focus on temperature control (0°C to rt) and stoichiometric ratios to minimize side products .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Use a combination of HPLC (reverse-phase C18 column) and LC-MS to confirm molecular weight. Spectroscopic characterization should include:
- ¹H/¹³C NMR : Verify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and pyrrolo-pyridine carbonyl signals (δ ~160–170 ppm).
- IR Spectroscopy : Confirm lactam C=O stretches (~1700 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve spatial arrangement, as demonstrated in Acta Crystallographica studies ( ).
Q. What solvent systems are optimal for its solubility in pharmacological assays?
The compound’s solubility varies with substitution. Polar aprotic solvents (DMSO, DMF) are preferred for in vitro assays, while aqueous buffers (pH 7.4 PBS) may require co-solvents (<5% DMSO). Pre-screen solubility via UV-Vis spectroscopy at 280 nm to avoid precipitation in biological matrices .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact target selectivity in kinase inhibition?
Fluorine substitution at the pyrrolo-pyridine core (e.g., position 5 or 6) enhances metabolic stability and binding affinity. For instance, fluorinated analogs of related pyrrolo[2,3-b]pyridines showed improved selectivity for dopamine D4 receptors in PET imaging ( ). Computational docking (AutoDock Vina) paired with mutagenesis studies can identify key hydrogen bonds and hydrophobic interactions with kinase ATP-binding pockets .
Q. What experimental models are suitable for evaluating its anti-cancer efficacy?
- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ determination. Compare with reference inhibitors (e.g., imatinib for BCR-Abl inhibition) to assess potency ( ).
- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) with oral/administered doses (10–50 mg/kg). Monitor pharmacokinetics (plasma t₁/₂ via LC-MS/MS) and toxicity (ALT/AST levels) .
Q. How can contradictory data in kinase inhibition profiles be resolved?
Discrepancies may arise from assay conditions (ATP concentration, pH) or isoform-specific activity. For example, a compound showing dual VEGFR/PDGFR inhibition ( ) requires orthogonal validation:
- Biochemical assays : Use recombinant kinases (e.g., VEGFR2 vs. PDGFRβ) with radioactive ATP.
- Cellular assays : Phospho-ELISA to quantify pathway inhibition (e.g., p-ERK/p-Akt). Cross-validate with siRNA knockdown to confirm target dependency .
Q. What strategies improve metabolic stability for CNS-targeted applications?
- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
- Modify logP (aim for 2–3) via prodrug approaches (e.g., esterification of lactam carbonyl).
- Assess blood-brain barrier penetration using PAMPA-BBB or in situ perfusion models .
Methodological Considerations
Q. How to design SAR studies for optimizing potency against BCR-Abl T315I mutants?
- Library design : Focus on substituents at positions 2 and 3 of the pyrrolo-pyridine core.
- Assay setup : Use Ba/F3 cells transfected with BCR-Abl T315I and measure proliferation inhibition (72-hour assay).
- Data analysis : Compare IC₅₀ values with wild-type BCR-Abl to quantify mutant selectivity. Molecular dynamics simulations (AMBER) can predict steric clashes caused by the T315I gatekeeper mutation .
Q. What analytical techniques quantify degradation products under accelerated stability conditions?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A).
- HPLC-DAD/MS : Track degradation peaks and identify via fragmentation patterns.
- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
Data Interpretation & Reporting
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
